molecular formula C9H9ClO2 B13231424 1-[3-(Chloromethoxy)phenyl]ethan-1-one

1-[3-(Chloromethoxy)phenyl]ethan-1-one

Cat. No.: B13231424
M. Wt: 184.62 g/mol
InChI Key: QMUHKIZMFRUACI-UHFFFAOYSA-N
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Description

1-[3-(Chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol It is characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Chloromethoxy)phenyl]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenyl ethanones.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-[3-(Chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(Chloromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Chloromethoxy)phenyl]ethan-1-one is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-[3-(chloromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H9ClO2/c1-7(11)8-3-2-4-9(5-8)12-6-10/h2-5H,6H2,1H3

InChI Key

QMUHKIZMFRUACI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCl

Origin of Product

United States

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